molecular formula C11H15NO2 B1422894 Methyl 2-(phenylamino)butanoate CAS No. 77165-36-7

Methyl 2-(phenylamino)butanoate

Cat. No.: B1422894
CAS No.: 77165-36-7
M. Wt: 193.24 g/mol
InChI Key: SQLUKUXIOGDAKO-UHFFFAOYSA-N
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Description

Methyl 2-(phenylamino)butanoate is an ester derivative featuring a phenylamino (-NHPh) substituent at the β-position of the butanoate backbone. This compound combines the reactivity of an ester group with the hydrogen-bonding and electron-donating properties of the phenylamino moiety.

Its structural uniqueness positions it as a candidate for applications in medicinal chemistry, agrochemicals, or polymer science.

Properties

IUPAC Name

methyl 2-anilinobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-10(11(13)14-2)12-9-7-5-4-6-8-9/h4-8,10,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLUKUXIOGDAKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(phenylamino)butanoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

This compound is an ester derivative characterized by a methyl group attached to a butanoate chain, with a phenylamino group contributing to its biological activity. The synthesis typically involves the reaction of phenylamine with methyl acrylate or related compounds, followed by purification techniques such as recrystallization or chromatography to obtain pure samples for biological testing.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a series of compounds derived from related structures showed promising antiproliferative effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 1.9 to 7.52 μg/mL, indicating effective inhibition of cell proliferation at low concentrations .

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCell LineIC50 (μg/mL)
Compound #9HCT-1161.9
Compound #11cHCT-1167.52
Compound #11aMCF-72.3
Compound #6MCF-7Not Active

These findings suggest that the presence of the phenylamino group enhances the interaction with specific molecular targets involved in cancer cell proliferation.

Antimicrobial Activity

In addition to anticancer properties, this compound and its derivatives have shown antimicrobial activity. For example, related compounds were tested against common bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae, demonstrating notable inhibitory effects . The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity of Related Compounds

Compound IDBacterial StrainInhibition Zone (mm)
E11Staphylococcus aureus15
E3Klebsiella pneumoniae18

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Targeting Enzymatic Pathways : The compound may inhibit key enzymes involved in DNA synthesis and repair, similar to other anticancer agents.
  • Cell Cycle Arrest : Studies indicate that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antimicrobial Mechanisms : For antimicrobial activity, the compound might disrupt bacterial membrane integrity or inhibit protein synthesis.

Case Studies

In one notable case study, researchers synthesized a series of methyl esters from phenylamine derivatives and evaluated their cytotoxicity using the MTT assay. The results indicated that modifications in the alkyl chain length and substitution patterns on the phenyl ring significantly influenced biological activity, underscoring the importance of structural optimization in drug design .

Scientific Research Applications

Synthesis of Methyl 2-(phenylamino)butanoate

The synthesis of this compound typically involves the reaction of phenylamine with appropriate starting materials under controlled conditions. The ability to modify the structure through various chemical reactions enhances its utility in drug development.

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to this compound. For instance, compounds derived from similar structures have shown promising results against various cancer cell lines:

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interact with specific protein targets involved in cancer cell proliferation. For example, derivatives have demonstrated IC50 values in the low micromolar range against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines, indicating potent antiproliferative effects .
  • Structure-Activity Relationship (SAR) : Variations in side chains and functional groups have been shown to significantly influence biological activity. For example, modifications at the sulfur atom or introduction of amino acid residues can enhance selectivity and potency against cancer cells .
CompoundCell LineIC50 (μg/mL)
Compound AHCT-1161.9
Compound BMCF-72.3

Antibacterial Activity

This compound and its derivatives have also been investigated for their antibacterial properties:

  • In Vitro Studies : Several synthesized Schiff bases and amines derived from similar esters have exhibited moderate to good activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus mutans. The minimal inhibitory concentration (MIC) values were determined through standard antimicrobial susceptibility testing methods .
  • Structure-Activity Insights : The presence of electron-donating substituents on the phenyl ring has been shown to enhance antibacterial activity, suggesting that electronic effects play a crucial role in the efficacy of these compounds .
CompoundTarget BacteriaMIC (μg/mL)
Compound CS. aureus15
Compound DM. luteus20

Case Studies

Several case studies illustrate the applications of this compound in drug discovery:

  • Anticancer Research : A series of quinoxaline derivatives were synthesized based on the this compound framework. These compounds were tested for their antiproliferative activity against multiple cancer cell lines, revealing a strong correlation between structural modifications and biological efficacy .
  • Antimicrobial Development : Research focused on synthesizing Schiff bases from alkyl esters similar to this compound has led to the identification of new antibacterial agents. The effectiveness of these agents was evaluated using both qualitative and quantitative methods, establishing a clear link between chemical structure and antibacterial performance .

Comparison with Similar Compounds

Methyl 2-Amino-2-Phenylbutanoate

Structural Differences :

  • Substitution Pattern: The amino (-NH₂) and phenyl groups are both located on the α-carbon, whereas Methyl 2-(phenylamino)butanoate has the phenylamino group on the β-carbon.
  • Hydrogen-Bonding Capacity: Methyl 2-amino-2-phenylbutanoate has one H-bond donor (NH₂) and two acceptors (ester carbonyl and NH₂), while the phenylamino group in the target compound provides one H-bond donor (NH) and two acceptors (ester carbonyl and NH) .

Physicochemical Properties :

  • LogD (pH 5.5): Methyl 2-amino-2-phenylbutanoate has a calculated LogD of 1.09, indicating moderate lipophilicity . This compound likely exhibits higher LogD due to the extended hydrophobic phenyl group but reduced polarity from the secondary amine.

Methyl 2-Benzoylamino-3-Oxobutanoate

Structural Differences :

  • Functional Groups: The benzoylamino (-NHCOPh) and 3-oxo groups distinguish this compound.

Reactivity :

  • The 3-oxo group in Methyl 2-benzoylamino-3-oxobutanoate facilitates enamine formation with aromatic amines, enabling heterocycle synthesis (e.g., pyrroles or pyridines) . This compound, lacking the oxo group, may instead undergo nucleophilic acyl substitution or participate in hydrogen-bond-driven self-assembly.

Methyl Butanoate

Structural Differences :

  • Functional Complexity: Methyl butanoate is a simple ester without amino or aryl groups. The absence of substituents reduces steric and electronic complexity compared to this compound.

Patent-Derived Complex Ester (Methyl 2-(4-(2-...)Acetate)

Structural Differences :

  • Molecular Complexity: The patent compound incorporates a piperidine-acetamide framework and a quinoline moiety, making it vastly larger and more functionalized .

Functional Overlap :

  • However, the patent compound’s structural complexity implies tailored biological activity (e.g., kinase inhibition), whereas this compound’s simpler structure may favor broader applicability in combinatorial chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(phenylamino)butanoate
Reactant of Route 2
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